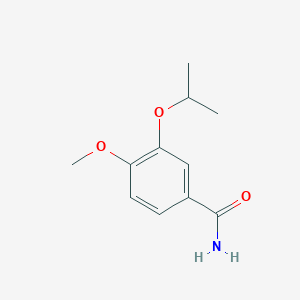
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a quinoline derivative.
Halogenation: Introduction of chlorine and iodine atoms through halogenation reactions.
Hydroxylation: Introduction of the hydroxyl group.
Triazole Formation: Formation of the triazole ring through cycloaddition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroquinoline derivatives.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.
Medicine
Antimalarial Drugs: Quinoline derivatives have been used in the treatment of malaria.
Cancer Therapy: Research into their potential as anticancer agents.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pharmaceuticals: As intermediates in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity.
Interacting with DNA: Intercalating into DNA and disrupting replication.
Modulating Receptors: Binding to and modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of many derivatives.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one is unique due to the presence of the triazole ring and the specific halogenation pattern, which may confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C11H6ClIN4O2 |
|---|---|
Peso molecular |
388.55 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H6ClIN4O2/c12-6-4-8-5(3-7(6)13)10(18)9(11(19)15-8)17-2-1-14-16-17/h1-4H,(H2,15,18,19) |
Clave InChI |
QZOXXLRKJONEHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)





![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)




